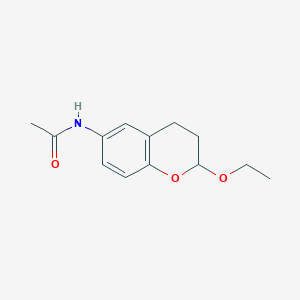
Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxychroman-6-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chroman ring system with an ethoxy group at the 2-position and an acetamide group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxychroman-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxychroman with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .
Industrial Production Methods
Industrial production of N-(2-ethoxychroman-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
化学反応の分析
Types of Reactions
N-(2-ethoxychroman-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Chromanones
Reduction: Amines
Substitution: Various substituted chroman derivatives
科学的研究の応用
N-(2-ethoxychroman-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-ethoxychroman-6-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pathways involved in cell proliferation or apoptosis, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
- N-(2-methoxychroman-6-yl)acetamide
- N-(2-ethoxychroman-4-yl)acetamide
- N-(2-ethoxychroman-6-yl)carboxamide
Uniqueness
N-(2-ethoxychroman-6-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
生物活性
Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- is a compound characterized by its unique benzopyran structure combined with an acetamide functional group. This combination has led to interest in its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The molecular formula of Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- is C13H17NO3, with a molecular weight of approximately 235.279 g/mol. The compound features an acetamide group attached to a 2-ethoxy-3,4-dihydrobenzopyran moiety, which may enhance its reactivity and biological activity due to the presence of both functional groups.
Biological Activities
Preliminary studies have indicated that compounds with similar structures to Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- exhibit a variety of biological activities. Notable activities include:
1. Antioxidant Activity
Compounds structurally related to Acetamide have shown significant antioxidant properties. For instance, benzopyran derivatives are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
2. Antimicrobial Activity
Research indicates that similar acetamide derivatives possess moderate activity against various bacterial strains. For example, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that Acetamide may also exhibit antimicrobial properties .
3. Anticancer Potential
Some benzopyran derivatives have been investigated for their anticancer properties. The presence of specific substituents in the benzopyran structure can influence the cytotoxicity against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Ethoxybenzopyran | C12H14O3 | Lacks acetamide functionality; primarily studied for antioxidant properties |
| 3-Hydroxyflavone | C15H10O4 | Exhibits strong antioxidant activity; lacks ethoxy group |
| Coumarin | C9H6O2 | Simpler structure; known for anticoagulant properties |
These comparisons highlight how the specific functional groups in Acetamide may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of acetamides and their derivatives:
Case Study 1: Antimicrobial Screening
A study focusing on acetamide derivatives found that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MIC) were evaluated against various bacterial strains, revealing promising results for compounds similar to Acetamide .
Case Study 2: Antioxidant Activity Assessment
Research on benzopyran derivatives demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals effectively. This suggests that Acetamide could potentially serve as a therapeutic agent in oxidative stress-related conditions .
特性
CAS番号 |
378753-24-3 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-(2-ethoxy-3,4-dihydro-2H-chromen-6-yl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-3-16-13-7-4-10-8-11(14-9(2)15)5-6-12(10)17-13/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
InChIキー |
DQHCZDXMCWJGMX-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCC2=C(O1)C=CC(=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















